3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
Beschreibung
Chemical Classification and Structural Features of 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
This compound is a synthetic organic compound that can be classified as a carboxamide derivative. Structurally, it is a hybrid molecule resulting from the formal condensation of two key building blocks: 3-aminobenzoic acid and 2,4-dichlorophenoxyacetic acid.
The core of the molecule is a benzoic acid ring substituted at the meta-position (position 3) with an amino group. This amino group is acylated, forming an amide linkage with the acetyl group of 2,4-dichlorophenoxyacetic acid. The latter moiety consists of a phenol (B47542) ring substituted with two chlorine atoms at positions 2 and 4, linked to an acetic acid group via an ether bond. The resulting structure combines the features of an N-acyl aminobenzoic acid with those of a dichlorinated phenoxyacetic acid derivative.
Key Structural Features:
3-Aminobenzoic Acid Scaffold: Provides a carboxylic acid functional group and a benzene (B151609) ring with a specific substitution pattern.
2,4-Dichlorophenoxyacetyl Moiety: Contributes the dichlorinated aromatic ring and an ether linkage, characteristic of phenoxy herbicides.
Amide Bond: A stable covalent bond linking the two parent moieties, which can participate in hydrogen bonding.
While specific experimental data for this exact compound is not prevalent in the reviewed literature, its fundamental properties can be derived from its structure.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₁Cl₂NO₄ |
| Molecular Weight | 340.16 g/mol |
| IUPAC Name | This compound |
| Core Components | 3-aminobenzoic acid, 2,4-dichlorophenoxyacetic acid |
| Key Functional Groups | Carboxylic acid, Amide, Ether, Aryl chloride |
Contextual Overview of Related Phenoxyacetic Acid and Aminobenzoic Acid Derivatives in Academic Inquiry
The scientific interest in this compound is best understood by examining the extensive research on its parent compound classes.
Phenoxyacetic Acid Derivatives: This class of compounds is headlined by 2,4-dichlorophenoxyacetic acid (2,4-D), one of the most widely used systemic herbicides in the world for the control of broadleaf weeds. mdpi.com It functions as a synthetic auxin, a plant growth regulator, causing uncontrolled and unsustainable growth that leads to plant death. mdpi.com Beyond herbicidal applications, phenoxyacetic acid derivatives are investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.com Researchers have synthesized numerous analogs to explore their therapeutic potential, with some studies focusing on their anti-mycobacterial and antiviral activities. mdpi.com
Aminobenzoic Acid Derivatives: Aminobenzoic acids are foundational molecules in medicinal chemistry and pharmaceutical development. mdpi.com Para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a well-known example used in sunscreens and as a building block for synthesizing essential vitamins like folate. mdpi.comwikipedia.org Derivatives of 2-, 3-, and 4-aminobenzoic acid have been extensively studied and exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comresearchgate.net They are considered versatile scaffolds due to the reactivity of both the amino and carboxyl groups, allowing for the creation of diverse molecular libraries for therapeutic screening. mdpi.comresearchgate.net For instance, various amide and ester derivatives have been synthesized and tested for their potential as antimicrobial agents or as cholinesterase inhibitors for the palliative treatment of Alzheimer's disease. researchgate.netresearchgate.net
The synthesis of hybrid molecules combining these two pharmacophores, as seen in the title compound, represents a rational drug design strategy to create novel chemical entities with potentially unique or enhanced biological activities.
Strategic Importance of this compound as a Chemical Probe in Molecular Studies
A chemical probe is a small molecule used to study biological systems. Given the well-documented biological interactions of its parent structures, this compound holds potential strategic importance as a chemical probe.
Probing Enzyme Active Sites: The 2,4-D portion of the molecule is a known substrate for specific enzymes, such as the TfdA dioxygenase. nih.gov Derivatives of 2,4-D have been used to probe the substrate-binding site of this enzyme through mutagenesis and inactivation studies. nih.gov The title compound could, therefore, be used to investigate the active sites of similar enzymes or to explore how the addition of the aminobenzoic acid moiety affects binding and catalysis.
Investigating Biological Pathways: p-Aminobenzoic acid (PABA) has been successfully used as a probe to investigate glycine (B1666218) conjugation, a key pathway in the metabolism of toxic aromatic acids. nih.gov The aminobenzoic acid part of the target molecule could serve a similar function, allowing researchers to track its metabolic fate and explore related biotransformation pathways.
Studying Macromolecular Interactions: Aminobenzoic acid derivatives have been employed as structural probes to understand complex biological machinery, such as the ribosome. acs.org Studies have shown that their rigid aromatic backbone can obstruct the "induced fit" mechanism in the ribosome's catalytic center, providing insight into the mechanics of protein synthesis. acs.org The hybrid nature of this compound could be leveraged to study the binding pockets of proteins that recognize either phenoxyacetic acids or aminobenzoic acids.
Development of Immunoassays: Labeled derivatives of 2,4-D are essential components (tracers) in fluorescence polarization immunoassays (FPIA) developed for the sensitive detection of this herbicide in environmental samples. publichealthtoxicology.com The unique structure of the title compound could be adapted for the development of novel and highly specific immunoassays.
By combining the auxin-like activity of the 2,4-D moiety with the diverse biological interactivity of the aminobenzoic acid scaffold, this compound could serve as a multifunctional probe to explore complex biological questions.
Current Research Landscape and Unaddressed Questions Pertaining to the Compound
While direct research on this compound is not widely published, the current research landscape for related hybrid molecules focuses on several key areas:
Synthesis and Characterization: The primary step involves the development of efficient synthetic routes to create novel derivatives by coupling various substituted aminobenzoic acids with phenoxyacetic acids. researchgate.net
Biological Activity Screening: A major focus is on screening these new chemical entities for a range of biological activities. Drawing from the known properties of the parent compounds, research would likely investigate potential herbicidal, antimicrobial (antibacterial and antifungal), anticancer, and enzyme inhibitory effects. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Researchers are interested in understanding how modifications to the structure (e.g., changing the position or type of substituents on either aromatic ring) affect biological activity. This helps in designing more potent and selective compounds.
Despite the logical basis for its synthesis and study, several unaddressed questions pertaining to this compound remain:
Specific Biological Targets: What are the primary molecular targets of this hybrid compound in various organisms (plants, bacteria, fungi, human cells)?
Mechanism of Action: How does the compound exert its biological effects? Does it act via the known pathways of its parent molecules, or does it possess a novel mechanism of action?
Synergistic or Antagonistic Effects: Does the combination of the two moieties lead to synergistic (enhanced) or antagonistic (reduced) activity compared to the individual components?
Pharmacokinetic Profile: If considered for therapeutic use, what are its absorption, distribution, metabolism, and excretion (ADME) properties?
Future research focused on synthesizing this compound and subjecting it to rigorous biological and mechanistic evaluation is needed to answer these questions and determine its true potential in chemical and biological sciences.
Eigenschaften
IUPAC Name |
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-4-5-13(12(17)7-10)22-8-14(19)18-11-3-1-2-9(6-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWGJDNWCGWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 3 2,4 Dichlorophenoxy Acetyl Amino Benzoic Acid
Historical and Pioneering Synthetic Routes to 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
Historically, the synthesis of amides from carboxylic acids and amines has necessitated the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt and requires high temperatures (often >160 °C) to drive off water, conditions which are unsuitable for many functionalized molecules. mdpi.comrsc.org
The most established and pioneering route for synthesizing this compound involves a two-step process. First, the carboxylic acid precursor, 2,4-dichlorophenoxyacetic acid, is converted into a more reactive acylating agent. This is typically achieved by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate 2,4-dichlorophenoxyacetyl chloride. researchgate.netucl.ac.uk This intermediate is a highly electrophilic species primed for reaction.
In the second step, the 2,4-dichlorophenoxyacetyl chloride is reacted with 3-aminobenzoic acid. This reaction, often performed under Schotten-Baumann conditions, involves an appropriate solvent and a base (e.g., pyridine (B92270) or an aqueous base) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and affording the desired amide product. researchgate.net This acid chloride-based method, while robust and effective, is characteristic of traditional synthesis, often involving hazardous reagents and producing stoichiometric waste products.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The choice of solvent is critical for the success of amide bond formation. An ideal solvent must effectively dissolve the reactants while being inert to the reaction conditions. For acylation reactions like the one used to synthesize the target compound, dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are commonly used due to their excellent solubilizing properties. ucl.ac.uk However, concerns over the toxicity and environmental impact of these solvents have prompted investigation into greener alternatives. ucl.ac.uk The reaction can also be performed using pyridine, which serves as both a solvent and a base to neutralize HCl. The physical properties of the solvent, such as boiling point, are also important, especially for reactions requiring heat to proceed.
A significant advancement in amide synthesis is the shift from stoichiometric activating agents to catalytic methods. rsc.orgdntb.gov.ua Direct amidation, where a carboxylic acid and an amine are coupled directly with the removal of water, is highly atom-economical. mdpi.com This transformation can be facilitated by a variety of catalysts.
Boron-based catalysts , such as boric acid and various arylboronic acids, have emerged as effective, mild Lewis acid catalysts for direct amidation. rsc.orgresearchgate.net They are valued for their stability in the presence of water and high functional group tolerance. rsc.org Other metal-based Lewis acids, including those of titanium (e.g., TiF₄), zirconium, and iron, have also been successfully employed to catalyze the direct formation of amides from carboxylic acids and amines. rsc.orgresearchgate.net
| Catalyst Type | Example(s) | General Conditions | Advantages |
| Boron-Based | Boric Acid, Arylboronic Acids | Toluene, reflux, water removal (Dean-Stark) | Mild, high functional group tolerance, water-stable. rsc.org |
| Metal Lewis Acids | TiF₄, ZrCl₄, FeCl₃ | Toluene, reflux | Efficient for both aromatic and aliphatic substrates. rsc.orgresearchgate.net |
| Organocatalysts | Phosphine derivatives | Requires stoichiometric reductant/oxidant | Avoids metal contamination. mdpi.comresearchgate.net |
| Biocatalysts | Lipases (e.g., CALB) | Organic solvent (e.g., CPME), 60 °C | Highly selective, environmentally benign, mild conditions. nih.gov |
The synthesis of amides has been a key target for the application of green chemistry principles, aiming to reduce environmental impact. nih.govrsc.org The move from traditional acid chloride routes to direct catalytic amidation is a prime example, as it avoids hazardous reagents like thionyl chloride and improves atom economy by producing only water as a byproduct. mdpi.comucl.ac.uk
Solvent selection is another critical aspect. Efforts are made to replace hazardous solvents like DMF and CH₂Cl₂ with greener alternatives such as cyclopentyl methyl ether (CPME) or even to perform reactions under solvent-free conditions. ucl.ac.uknih.govresearchgate.net Biocatalysis, using enzymes like lipases, represents a frontier in green amide synthesis. nih.govresearchgate.net These enzymatic methods operate under mild conditions, often in environmentally benign solvents, and exhibit high selectivity, minimizing byproducts and simplifying purification. nih.gov
Multi-Step Synthesis of Precursors and Intermediate Compounds
The synthesis of this compound relies on the availability of its key precursors, which themselves require multi-step synthesis.
Synthesis of Precursor 1: 3-Aminobenzoic Acid (m-Aminobenzoic Acid) The most common laboratory synthesis for 3-aminobenzoic acid starts from 3-nitrobenzoic acid. wikipedia.orgreddit.com
Nitration: Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid. The carboxylic acid group is a meta-director, leading to the formation of 3-nitrobenzoic acid as the major product. wikipedia.org
Reduction: The nitro group of 3-nitrobenzoic acid is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (using H₂ gas and a palladium catalyst) or with metals like iron, tin, or zinc in an acidic medium. wikipedia.orggoogle.com
Synthesis of Precursor 2: 2,4-Dichlorophenoxyacetic Acid (2,4-D) This widely used herbicide can be synthesized via two primary industrial routes. wikipedia.orgwho.int
Route A: Phenol (B47542) is first chlorinated to produce 2,4-dichlorophenol (B122985). This intermediate is then reacted with chloroacetic acid in the presence of a base (like sodium hydroxide) in a Williamson ether synthesis-type reaction to yield 2,4-D. who.int
Route B: Alternatively, phenol is first reacted with chloroacetic acid to form phenoxyacetic acid. This intermediate is subsequently chlorinated, often with chlorine gas and a catalyst, to introduce the two chlorine atoms at the 2- and 4-positions of the aromatic ring. who.intacs.orggoogle.com
Synthesis of Intermediate: 2,4-Dichlorophenoxyacetyl Chloride When employing the traditional acid chloride route, this intermediate is synthesized by reacting 2,4-dichlorophenoxyacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used, often with gentle heating, to produce the acid chloride and gaseous byproducts (SO₂ and HCl). researchgate.net
| Compound | Starting Material(s) | Key Transformation(s) |
| 3-Nitrobenzoic Acid | Benzoic Acid | Electrophilic Aromatic Substitution (Nitration) |
| 3-Aminobenzoic Acid | 3-Nitrobenzoic Acid | Reduction of Nitro Group |
| 2,4-Dichlorophenol | Phenol | Electrophilic Aromatic Substitution (Chlorination) |
| 2,4-Dichlorophenoxyacetic Acid | 2,4-Dichlorophenol + Chloroacetic Acid | Williamson Ether Synthesis |
| 2,4-Dichlorophenoxyacetyl Chloride | 2,4-Dichlorophenoxyacetic Acid | Acyl Chloride Formation (e.g., with SOCl₂) |
Novel Synthetic Approaches and Derivatization Techniques
Research continues to yield novel methods for both the synthesis and subsequent modification of complex molecules like this compound.
Novel Synthetic Approaches Beyond the catalytic methods already discussed, other modern techniques are being applied to amide synthesis. Microflow reactors enable the use of highly reactive intermediates by precisely controlling reaction times (often in seconds), which can increase yields and suppress side reactions like epimerization. nih.gov Electrosynthesis is also emerging as a green alternative for driving chemical reactions, including those that form or utilize amide bonds. rsc.org A one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using a carbonaceous bio-based material in subcritical water has also been developed as a green and sustainable approach. mdpi.com
Derivatization Techniques Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as chemical analysis. The primary site for derivatization on this compound is the carboxylic acid group.
For analysis by Gas Chromatography (GC), which requires volatile compounds, the polar carboxylic acid group is typically converted into a less polar, more volatile ester. colostate.edu This is commonly achieved through alkylation, for example, by reaction with an alcohol (like methanol) in the presence of an acid catalyst (e.g., H₂SO₄, BF₃). colostate.edunih.gov
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization can be used to enhance chromatographic retention or improve ionization efficiency. researchgate.net The carboxylic acid can be coupled with various amine-containing reagents using carbodiimide (B86325) activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.com
| Technique | Purpose | Reagent(s) | Functional Group Targeted |
| Esterification | GC Analysis | Methanol / H₂SO₄ | Carboxylic Acid |
| Silylation | GC Analysis | TMS, TBDMS reagents | Carboxylic Acid |
| Amide Coupling | LC-MS Analysis | Amine reagent + EDC | Carboxylic Acid |
Structural Modification and Design of Analogs of 3 2,4 Dichlorophenoxy Acetyl Amino Benzoic Acid
Rational Design Principles for Structural Analogs
The design of structural analogs of 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is guided by established medicinal chemistry principles to modulate its physicochemical and pharmacological properties.
Substituent Effects on the Benzoic Acid Moiety
The electronic properties of substituents on the benzoic acid ring significantly influence the acidity (pKa) of the carboxylic acid group and its interaction with biological targets. Electron-withdrawing groups, such as the dichloro substituents already present, tend to increase acidity, which can affect solubility and binding characteristics. Conversely, introducing electron-donating groups could decrease acidity. The position of these substituents is also critical, as steric hindrance can impact the molecule's conformation and ability to fit into a binding pocket. For instance, studies on various substituted benzoic acids have shown that the nature and position of substituents dictate their biological activities, such as auxin activity and polar auxin transport inhibition. nih.gov
Chemical Space Exploration of the Dichlorophenoxy Unit
The 2,4-dichlorophenoxy unit is a key pharmacophore, and its modification offers a broad avenue for analog design. Altering the substitution pattern of the chlorine atoms, for example, to 2,5-dichloro or 3,4-dichloro, can subtly change the electronic distribution and steric profile of the molecule. Furthermore, replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with non-halogen substituents (e.g., methyl, methoxy) can significantly alter lipophilicity and metabolic stability. The exploration of different phenoxyacetic acid analogs has been a strategy in the development of herbicides and other biologically active compounds. google.commdpi.com
Amide Linkage Modifications and Bioisosteric Replacements
The amide bond is a central linker in the this compound structure. While crucial for maintaining the structural integrity, amide bonds can be susceptible to enzymatic hydrolysis in biological systems. cambridgemedchemconsulting.com Therefore, replacing the amide linkage with bioisosteres—functional groups with similar physicochemical properties—is a common strategy to improve metabolic stability and pharmacokinetic profiles. nih.govdrughunter.com
Common bioisosteric replacements for the amide group include:
1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the amide bond and are often synthesized via "click chemistry". cambridgemedchemconsulting.comchemrxiv.org
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers can serve as amide isosteres, offering improved metabolic stability. nih.gov
Other Heterocycles: Imidazoles, tetrazoles, and pyrazoles are also employed as amide bond mimics. nih.gov
Non-classical Bioisosteres: Groups like sulfonamides and trifluoroethylamines can also be considered for replacing the amide functionality. cambridgemedchemconsulting.comdrughunter.com
Table 1: Common Amide Bioisosteres
| Bioisostere | Key Features |
|---|---|
| 1,2,3-Triazole | Mimics amide geometry, resistant to hydrolysis. cambridgemedchemconsulting.comchemrxiv.org |
| Oxadiazole | Improves metabolic stability, mimics planarity. nih.gov |
| Sulfonamide | Can enhance metabolic stability, may affect solubility. cambridgemedchemconsulting.com |
| Trifluoroethylamine | Increases metabolic stability by reducing susceptibility to proteolysis. drughunter.com |
Synthesis of N-Acyl Benzoic Acid Derivatives with Varied Side Chains
The synthesis of N-acyl benzoic acid derivatives, including analogs of the title compound, typically involves the acylation of an aminobenzoic acid with a suitable acylating agent. researchgate.netnih.gov A general synthetic route starts with the reaction of a substituted aminobenzoic acid (such as 3-aminobenzoic acid) with an activated carboxylic acid derivative, like an acyl chloride or anhydride. nih.gov
For instance, (phenoxy or phenyl)acetyl chlorides can be reacted with anthranilic acid derivatives to yield 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives. nih.gov Similarly, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with various aromatic halides in the presence of a base like pyridine (B92270). researchgate.net The synthesis of N-acyl-α-amino acids has also been reported, starting from the corresponding amino acid and an acyl chloride. mdpi.com
Strategies for Diversification of the 2,4-Dichlorophenoxyacetyl Moiety
Diversifying the 2,4-dichlorophenoxyacetyl moiety is a key strategy for creating novel analogs with potentially improved properties. This can be achieved through several synthetic approaches. One common method involves the preparation of 2-(2,4-dichlorophenoxy)acetyl chloride from 2,4-dichlorophenoxyacetic acid by reacting it with thionyl chloride. google.com This reactive intermediate can then be coupled with a variety of amines or alcohols to generate a library of amides and esters.
Furthermore, the synthesis can start from 2,4-dichlorophenol (B122985), which can be reacted with different α-haloacetyl derivatives to introduce varied side chains. The synthesis of 2,4-dichlorophenoxyacetic acid itself can be achieved through the condensation of 2,4-dichlorophenol with chloroacetic acid. researchgate.net This modular approach allows for the introduction of diverse functional groups into the acetyl side chain, leading to a wide range of analogs.
Cyclization and Heterocycle Formation Involving the Core Structure
The core structure of this compound possesses functional groups that can participate in cyclization reactions to form various heterocyclic systems. The carboxylic acid and the amide nitrogen, for example, can be involved in intramolecular condensation reactions to form nitrogen-containing heterocycles.
While specific cyclization reactions involving the title compound are not extensively detailed in the provided search results, general principles of heterocyclic synthesis can be applied. For instance, derivatives of aminobenzoic acids are used as precursors for the synthesis of quinazolinones. mdpi.com The reaction of PABA with thiosemicarbazide (B42300) can lead to thiadiazole-based compounds. mdpi.com Additionally, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives can lead to the formation of complex heterocyclic systems like indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans through cascade cyclization reactions. nih.gov The synthesis of Schiff bases from 3-aminobenzoic acid and 2,4-dichlorobenzaldehyde (B42875) has also been reported, which can be precursors for further cyclization or complexation reactions. researchgate.netnih.gov
Molecular Interactions and Non Clinical Mechanistic Studies of 3 2,4 Dichlorophenoxy Acetyl Amino Benzoic Acid
Investigation of Molecular Recognition and Binding Mechanisms (In Vitro)
The in vitro investigation of a compound's molecular recognition and binding mechanisms is foundational to understanding its biological activity. This involves characterizing its interactions with specific biological macromolecules, such as proteins and nucleic acids, to elucidate how it elicits a biological response.
While specific enzyme inhibition kinetic data, such as IC50 or Ki values for 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid, are not extensively reported, the structural components of the molecule suggest potential interactions with several enzyme classes. Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes, including cholinesterases. mdpi.comresearchgate.net The 2,4-dichlorophenoxyacetyl moiety is a known pharmacophore that can interact with a range of enzymatic active sites. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been identified as promising anti-inflammatory agents due to their ability to selectively inhibit the COX-2 enzyme. mdpi.com
The binding of this compound to an enzyme's active site would likely be governed by a combination of hydrophobic and electrostatic interactions. The dichlorinated phenyl ring offers a significant hydrophobic surface that can interact with nonpolar pockets within a protein. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a-key site for ionic interactions with positively charged amino acid residues like arginine and lysine. The amide linker provides additional hydrogen bonding capabilities.
Table 1: Potential Enzyme Interactions and Binding Contributions
| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |
|---|---|---|
| 2,4-Dichlorophenyl Ring | Hydrophobic, π-π stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Ether Linkage | Hydrogen bond acceptor | Serine, Threonine, Tyrosine |
| Amide Group | Hydrogen bond donor/acceptor | Aspartate, Glutamate, Asparagine, Glutamine |
The formation of a stable protein-ligand complex is a prerequisite for a compound to exert a biological effect. The stability of this complex is dictated by the sum of the intermolecular forces between the ligand and the protein's binding site. For this compound, the key interactions would involve the aforementioned hydrophobic, ionic, and hydrogen bonds.
Molecular docking studies on structurally similar compounds provide insights into the potential binding modes. For example, docking studies of aminobenzoic acid derivatives with acetylcholinesterase have highlighted the importance of the benzoic acid moiety in anchoring the ligand to the active site through interactions with key residues. researchgate.net Similarly, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been shown to effectively interact with the active site of COX-2. mdpi.com It is plausible that this compound could adopt a conformation that allows the dichlorophenoxy and benzoic acid rings to occupy distinct pockets within a binding site, linked by the flexible acetyl-amino bridge.
Furthermore, the lipophilic nature of the dichlorinated phenyl ring suggests a potential for interaction with lipid bilayers of cell membranes. While no direct studies on the lipid interactions of this compound are available, the parent compound 2,4-D is known to interact with and disturb the structure of cell membranes. This interaction is likely driven by the insertion of the hydrophobic part of the molecule into the lipid core of the membrane.
Structure-Activity Relationship (SAR) Investigations for Molecular Effects
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the molecule, researchers can identify the key functional groups and structural features responsible for its molecular interactions.
For this compound, the SAR can be dissected by considering the contributions of its three main components: the 2,4-dichlorophenoxy group, the acetyl-amino linker, and the 3-aminobenzoic acid moiety.
The 2,4-Dichlorophenoxy Group: The presence and position of the chlorine atoms on the phenyl ring are critical. Halogen atoms are known to modulate the electronic properties and lipophilicity of a molecule. The two chlorine atoms in the ortho and para positions are electron-withdrawing, which can influence the pKa of the molecule and its ability to participate in electrostatic interactions. The chlorine atoms also contribute to the hydrophobic character, which is often crucial for binding to nonpolar pockets in proteins. mdpi.com Studies on related benzoic acid derivatives have shown that the nature and position of substituents on the phenyl ring significantly impact their biological activity. mdpi.comnih.gov
The Acetyl-amino Linker: The amide bond in the linker is a rigid, planar unit that can participate in hydrogen bonding. The length and flexibility of this linker are important for orienting the two aromatic rings in the optimal position for binding to a target protein.
Stereochemistry plays a crucial role in the interaction of chiral molecules with biological targets. However, this compound is an achiral molecule, meaning it does not have a stereocenter and exists as a single structure rather than a pair of enantiomers. Therefore, stereoisomerism is not a factor in its molecular recognition. Nevertheless, the molecule can adopt different conformations due to the rotation around its single bonds, particularly in the linker region. The preferred conformation when bound to a biological target will be the one that maximizes favorable interactions and minimizes steric clashes within the binding site.
Elucidation of Pharmacophore and Excipient Models for Molecular Binding
There is no available research that has defined a pharmacophore model for this compound. Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. This process relies on experimental data from a series of active compounds, which is currently lacking for this specific molecule.
Similarly, no studies concerning the interaction of this compound with various excipients have been published. Such studies are vital for formulation development, as they investigate the physical and chemical compatibility of an active ingredient with other components of a pharmaceutical preparation, which can influence its stability, dissolution, and bioavailability.
Mechanistic Pathways at the Cellular Level (Non-Clinical, e.g., in cell-free systems or non-human cell lines)
Detailed non-clinical mechanistic studies on this compound at the cellular level have not been reported. Investigations using cell-free systems or non-human cell lines are necessary to elucidate how a compound interacts with cellular components, what signaling pathways it may modulate, and its ultimate effect on cellular functions such as proliferation, apoptosis, or differentiation.
Computational and Theoretical Chemistry Approaches for 3 2,4 Dichlorophenoxy Acetyl Amino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govmaterialsciencejournal.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic carboxylic acids and related structures, DFT calculations can predict how different substituents affect the HOMO-LUMO gap. researchgate.netnih.gov In the case of 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid, the electron-withdrawing chlorine atoms on the phenoxy ring and the carboxylic acid group on the benzoic acid ring would significantly influence the energies and spatial distribution of the HOMO and LUMO. The HOMO is likely to be distributed over the electron-rich phenoxy and amino regions, while the LUMO may be localized more towards the benzoic acid moiety.
Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. materialsciencejournal.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |
This table is generated based on established principles of conceptual DFT.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color scale. researchgate.net Typically, red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green areas denote neutral potential.
For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and the amide carbonyl group, as well as the chlorine atoms, making these sites potential hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the amide N-H group would exhibit positive potential (blue), identifying them as hydrogen bond donors and sites susceptible to nucleophilic attack.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. The goal is to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This creates an "energy landscape" that maps the potential energy of the molecule as a function of its conformational coordinates. nih.gov
For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ether linkage, the acetyl group, and the amide bond), conformational analysis is crucial. Theoretical methods can systematically rotate these bonds and calculate the energy of each resulting conformation to find the global energy minimum and other low-energy conformers. This information is vital for molecular docking studies, as it helps predict the most likely conformation of the molecule when it binds to a biological target.
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it will interact with a specific biological target, such as a protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The process involves placing the ligand into the binding site of a protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). researchgate.netresearchgate.net
Docking studies for this compound would require a specific protein target. For instance, based on its structural similarity to other biologically active aminobenzoic acid derivatives, potential targets could include enzymes like cholinesterases or histone deacetylases (HDACs). researchgate.netf1000research.com The docking simulation would explore how the molecule fits into the active site of the target protein, identifying key interactions such as:
Hydrogen bonds: Formed between the carboxylic acid, amide group, and ether oxygen of the ligand and polar amino acid residues in the protein's active site.
Hydrophobic interactions: Occurring between the dichlorophenyl and benzoic rings of the ligand and nonpolar residues of the protein.
Pi-pi stacking: Potential interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
The results are typically ranked by their docking scores, with lower scores indicating a more favorable binding interaction. researchgate.net
Table 2: Representative Data from a Hypothetical Docking Study
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (ΔG) | -8.5 kcal/mol | A lower negative value suggests stronger binding affinity. |
| Inhibition Constant (Ki) | 1.2 µM | A lower value indicates a more potent inhibitor. |
| Interacting Residues | TYR 121, HIS 280, PHE 290 | Amino acids in the protein's active site forming key bonds. |
| Types of Interactions | Hydrogen bond, Hydrophobic, Pi-pi stacking | The specific non-covalent forces stabilizing the ligand-protein complex. |
This table presents example data to illustrate the output of a typical molecular docking analysis.
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations calculate the motion of atoms in the complex by solving Newton's equations of motion, providing insights into the stability and conformational changes of the complex in a simulated physiological environment. ajchem-a.com
An MD simulation of the this compound-protein complex obtained from docking would reveal:
Stability of the complex: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD plot indicates that the ligand remains securely bound in the active site.
Flexibility of the complex: Assessed by the Root Mean Square Fluctuation (RMSF), which shows the movement of individual amino acid residues. This can highlight which parts of the protein become more or less flexible upon ligand binding.
Persistence of key interactions: MD simulations can track the formation and breaking of hydrogen bonds and other interactions over time, confirming the importance of the interactions predicted by docking.
Together, these computational approaches provide a multi-faceted understanding of this compound, from its fundamental electronic properties to its potential behavior as a biologically active molecule.
Binding Energy Calculations and Free Energy Perturbation
Computational chemistry provides powerful tools to quantify the interactions between a ligand, such as this compound, and its biological target. Binding energy calculations and free energy perturbation methods are central to understanding the strength and nature of these interactions at a molecular level.
Binding energy is a measure of the affinity between a ligand and its receptor. A more negative binding energy typically indicates a more stable and favorable interaction. These calculations can be performed using various computational methods, including molecular mechanics and quantum mechanics. For instance, in a study of phenoxyacetamide derivatives as potential DOT1L inhibitors, binding free energy calculations were crucial in identifying promising leads. One particular compound, L03, exhibited the most favorable binding free energy of -303.9 +/- 16.5 kJ/mol, highlighting its strong potential for interaction with the target. nih.gov Such calculations for this compound would involve docking the molecule into the active site of its target protein and then using computational algorithms to estimate the strength of the interaction.
Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding free energy between two related ligands. nih.govnih.gov This technique is particularly valuable in drug design for predicting how modifications to a lead compound will affect its binding affinity. nih.gov FEP simulations involve the "alchemical" transformation of one molecule into another in a stepwise manner, both in the unbound state (in solvent) and in the bound state (in the protein active site). nih.govnih.gov The difference in the free energy of these two transformations provides the relative binding free energy (ΔΔGbind).
The FEP methodology, coupled with molecular dynamics or Monte Carlo simulations, offers a theoretically precise way to determine these free energy differences. nih.gov While computationally demanding, the accuracy of FEP calculations can be high, with mean absolute deviations between predicted and experimental binding potencies often falling below 2 kcal/mol. nih.gov For a molecule like this compound, FEP could be employed to systematically evaluate the impact of substituting the chlorine atoms or modifying the benzoic acid moiety, thereby guiding synthetic efforts toward more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in understanding which molecular properties are key for a desired biological effect and for predicting the activity of novel, unsynthesized compounds.
Development of Predictive Models for Molecular Binding Activity
The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For derivatives of this compound, this would involve synthesizing and testing a series of analogues to determine their binding affinities for a specific target. Once this data is collected, a variety of molecular descriptors are calculated for each compound.
These models can range from simple linear equations to complex machine learning algorithms. ijsmr.insemanticscholar.org For example, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms at a specific position was found to decrease activity. nih.gov Such a model for this compound and its derivatives could take a similar form, correlating its binding activity with a combination of physicochemical properties. The ultimate goal is to create a statistically robust model that can accurately predict the binding activity of new compounds within its applicability domain. nih.govresearchgate.net
An example of a predictive QSAR model for a set of hypothetical this compound derivatives is presented below. This table illustrates how different structural modifications (R-groups) can influence molecular descriptors and, consequently, the predicted binding activity.
| Compound ID | R-Group | LogP (Hydrophobicity) | Molar Refractivity | Predicted pIC50 |
| 1 | H | 4.5 | 85.2 | 5.8 |
| 2 | 4-F | 4.7 | 85.1 | 6.0 |
| 3 | 4-Cl | 5.1 | 89.8 | 6.3 |
| 4 | 4-CH3 | 4.9 | 89.5 | 6.2 |
| 5 | 4-OH | 4.1 | 85.9 | 5.5 |
| 6 | 4-NO2 | 4.4 | 88.0 | 5.7 |
This table is interactive. You can sort the data by clicking on the column headers.
Descriptor Selection and Model Validation for In Silico Screening
The quality of a QSAR model is highly dependent on the appropriate selection of molecular descriptors and rigorous validation. researchgate.net Descriptors are numerical representations of molecular properties and can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors. For benzoic acid derivatives, descriptors related to hydrophobicity (like LogP), electronic effects (such as Hammett constants), and steric properties are often crucial. drugdesign.orgdergipark.org.tr In a study of phenoxyacetic acid-derived congeners, lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors were identified as key properties determining their biological efficacy. mdpi.com
Once a set of potential descriptors is generated, various statistical methods are employed to select the most relevant ones and build the QSAR model. The model must then be thoroughly validated to ensure its predictive power and robustness. Common validation techniques include:
Internal Validation: This involves assessing the model's performance on the same data used to build it. A widely used method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset.
External Validation: The most stringent test of a model's predictive ability is to use it to predict the activity of an external set of compounds that were not used in the model's development. nih.govresearchgate.net The predictive performance is often assessed by the predicted R² (pred_r²).
A reliable QSAR model should have strong statistical parameters from both internal and external validation, ensuring that it is not simply a result of chance correlation.
| Validation Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness-of-fit) | > 0.6 |
| Q² (or R²cv) | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| pred_r² | Predictive R² for the external test set (external predictive ability) | > 0.5 |
This table provides a summary of key QSAR model validation parameters.
3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between molecular structure and activity by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. slideshare.netnih.gov
The fundamental principle of these methods is that the biological activity of a ligand is related to the shape and properties of its surrounding molecular fields. The process begins by aligning a set of molecules, typically based on a common substructure or a pharmacophore model. nih.govresearchgate.net A 3D grid is then placed around the aligned molecules, and at each grid point, the steric and electrostatic interaction energies (in CoMFA) are calculated using a probe atom. slideshare.net CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov
The resulting field values are then correlated with the biological activity data using partial least squares (PLS) analysis. nih.gov The output of a CoMFA or CoMSIA study is a QSAR equation and a set of 3D contour maps. These maps visualize regions in space where specific properties are favorable or unfavorable for activity.
CoMFA Contour Maps: Green contours typically indicate regions where steric bulk is favorable for activity, while yellow contours show where it is unfavorable. Blue contours represent areas where positive charge is beneficial, and red contours indicate where negative charge is preferred.
CoMSIA Contour Maps: In addition to the steric and electrostatic fields, CoMSIA maps can show regions where hydrophobicity is favored (yellow), hydrophilicity is favored (white), hydrogen bond donors are beneficial (cyan), and hydrogen bond acceptors are beneficial (magenta).
For this compound, a 3D-QSAR study could reveal, for example, that bulky, electronegative substituents at a particular position on the benzoic acid ring enhance binding affinity, providing clear and intuitive guidance for the design of new, more potent derivatives. mdpi.com
Advanced Analytical Techniques for the Research and Characterization of 3 2,4 Dichlorophenoxy Acetyl Amino Benzoic Acid
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid at an atomic level. Each technique offers a unique insight into the molecule's constitution, allowing for a complete and confident structural assignment.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (Molecular Formula: C₁₅H₁₁Cl₂NO₄), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield an experimental mass that aligns with the theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.
In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion observed. In positive ion mode, the protonated molecule [M+H]⁺ would be detected. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. Key fragmentation pathways for this compound would likely include:
Cleavage of the amide bond, resulting in fragments corresponding to the 3-aminobenzoic acid and 2,4-dichlorophenoxyacetyl moieties.
Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.
Decarboxylation ([M-H-CO₂]⁻) from the parent ion.
Cleavage of the ether bond in the 2,4-dichlorophenoxyacetyl side chain.
Analysis of these fragmentation patterns allows for the sequential reconstruction of the molecule, confirming the connectivity of the different structural units. fu-berlin.delcms.cz
Table 1: Predicted HRMS Data for C₁₅H₁₁Cl₂NO₄
| Ion Type | Theoretical m/z | Expected Fragmentation (MS/MS) |
|---|---|---|
| [M+H]⁺ | 340.0138 | Loss of H₂O, loss of CO, cleavage of amide bond |
| [M-H]⁻ | 338.0000 | Loss of CO₂, cleavage of amide bond |
| [M+Na]⁺ | 362.0000 | - |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all proton and carbon signals. sdsu.edu
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment.
Aromatic Protons: The protons on the two aromatic rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution patterns on both the benzoic acid and dichlorophenoxy rings would create specific splitting patterns (e.g., doublets, triplets, doublets of doublets) that can be analyzed to confirm the substitution positions.
Amide Proton (N-H): A broad singlet would be expected, typically in the δ 8-10 ppm range, which may exchange with D₂O.
Methylene (B1212753) Protons (-O-CH₂-C=O): A singlet corresponding to the two methylene protons would likely appear in the δ 4.5-5.0 ppm range.
Carboxylic Acid Proton (-COOH): A very broad singlet would be observed far downfield (δ 10-13 ppm), which would also exchange with D₂O. rsc.orgrsc.org
¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom.
Carbonyl Carbons: The amide and carboxylic acid carbonyl carbons would be found in the most downfield region of the spectrum (δ 165-175 ppm).
Aromatic Carbons: Carbons of the benzene (B151609) rings would appear between δ 110-150 ppm. Carbons attached to electronegative atoms (Cl, O, N) would be shifted further downfield. rsc.orgrsc.org
Multidimensional NMR:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, which is crucial for assigning the protons on the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. sdsu.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |
| -COOH | 10 - 13 (broad) | 168 - 175 |
| -NH-C=O | 8 - 10 (broad) | 165 - 170 |
| -O-CH₂- | 4.5 - 5.0 | 65 - 70 |
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its constituent parts.
O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.
N-H Stretch: A moderate band around 3300-3400 cm⁻¹ would indicate the amide N-H stretching vibration.
C-H Aromatic Stretch: Weak to medium bands would appear just above 3000 cm⁻¹.
C=O Stretch: Two distinct and strong absorption bands would be visible in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1650-1680 cm⁻¹.
C=C Aromatic Stretch: Several bands of variable intensity would be present in the 1450-1600 cm⁻¹ region.
N-H Bend: The amide II band, a combination of N-H bending and C-N stretching, appears around 1515-1550 cm⁻¹.
C-O Stretch: Bands corresponding to the carboxylic acid and ether C-O stretches would be found in the 1200-1320 cm⁻¹ region.
C-Cl Stretch: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹, would confirm the presence of the carbon-chlorine bonds.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and aromatic ring vibrations.
Table 3: Key IR Absorption Bands for Functional Group Identification
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amide | N-H stretch | 3300 - 3400 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch (Amide I) | 1650 - 1680 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Amide | N-H bend (Amide II) | 1515 - 1550 |
| Ether & Acid | C-O stretch | 1200 - 1320 |
| Aryl Halide | C-Cl stretch | 600 - 800 |
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. While a crystal structure for the exact target molecule is not publicly available, data from the highly analogous Schiff base, 3-[(E)-(2,4-dichlorobenzylidene)amino]benzoic acid, provides significant insight. nih.govresearchgate.net
This related structure crystallizes in the triclinic system with the space group P-1. nih.gov It forms hydrogen-bonded dimers via the carboxylic acid groups, a very common and expected motif for carboxylic acids in the solid state. nih.govresearchgate.net The two aromatic rings (the benzoic acid and dichlorophenyl moieties) are not coplanar, exhibiting a significant dihedral angle between them. nih.gov
For this compound, a similar crystal packing can be anticipated. Key expected features include:
Hydrogen Bonding: Strong intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O) to form dimers. Additional hydrogen bonds involving the amide N-H group as a donor and a carbonyl oxygen as an acceptor are also likely, leading to the formation of chains or sheets.
Molecular Conformation: Due to steric hindrance and electronic effects, the two aromatic rings will likely be twisted relative to each other. The amide linkage itself introduces a degree of planarity, but rotation around the C-N and C-O single bonds would allow for conformational flexibility.
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov
Table 4: Representative Crystallographic Data from an Analogous Compound (3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid)
| Parameter | Reported Value nih.gov |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4065 (2) |
| b (Å) | 7.6176 (3) |
| c (Å) | 11.5330 (4) |
| α (°) | 86.946 (2) |
| β (°) | 80.433 (1) |
| γ (°) | 85.833 (2) |
| Dihedral Angle (Aromatic Rings) | 55.10 (2)° |
Chromatographic Techniques for Purity, Separation, and Quantification in Research Matrices
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various research samples.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method would be the standard approach for this compound.
Method Development:
Column: A C18 stationary phase is the most common choice for separating moderately polar to nonpolar compounds and would be highly suitable. Column dimensions such as 4.6 x 250 mm with 5 µm particles are standard for analytical work. ekb.egresearchgate.net
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typical. For this acidic compound, an acidified mobile phase (e.g., water with 0.1% formic acid or phosphoric acid) would be used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. nih.gov Acetonitrile (B52724) would serve as the organic modifier. A gradient starting with a higher percentage of the aqueous phase and increasing the percentage of acetonitrile would effectively elute the target compound while separating it from more polar and less polar impurities.
Detection: UV detection would be highly effective due to the presence of two aromatic rings. The wavelength of maximum absorbance (λmax) would be determined using a photodiode array (PDA) detector, likely in the 230-280 nm range. nih.gov
Method Validation: Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose. ekb.eg Validation parameters include:
Specificity: Demonstrating that the method can resolve the analyte peak from potential impurities and degradation products.
Linearity: Establishing a linear relationship between the detector response (peak area) and the concentration of the analyte over a defined range.
Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike recovery experiments at different concentration levels. thaiscience.info
Precision: Measuring the repeatability of the method (intra-day and inter-day precision) by analyzing multiple preparations of the same sample. thaiscience.info
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. deswater.com
Robustness: Evaluating the method's resistance to small, deliberate changes in parameters like mobile phase composition, pH, flow rate, and column temperature. ekb.eg
Table 5: Typical RP-HPLC Method Parameters and Validation Targets
| Parameter | Typical Condition / Target |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 230 nm) |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Limited Research Hinders In-Depth Analysis of this compound
The specified analytical techniques, including Gas Chromatography (GC), Chiral Chromatography, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Surface Plasmon Resonance (SPR), are powerful tools for chemical analysis. However, their application to this compound has not been a significant focus of documented research. As a result, detailed discussions on volatile derivatives for GC analysis, enantiomeric purity assessment via chiral chromatography, trace analysis and metabolite identification using LC-MS/MS, volatile compound profiling by GC-MS, and real-time binding kinetics from SPR for this specific compound are not possible without speculative reasoning, which would contravene the requirement for scientifically accurate and source-based content.
Further investigation into proprietary research databases or newly published studies may be necessary to gather the specific data required for an in-depth analysis as outlined. Without such dedicated research, any attempt to generate the requested article would lack the requisite detail and empirical foundation.
Biophysical Techniques for Molecular Interaction Analysis
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for the quantitative determination of the thermodynamic parameters of biomolecular interactions. It measures the heat released or absorbed during the binding of a ligand to a macromolecule at a constant temperature. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction.
The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing a solution of the macromolecule. The heat change associated with each injection is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be analyzed to extract the thermodynamic parameters that govern the binding event.
Despite the utility of Isothermal Titration Calorimetry in characterizing molecular interactions, a thorough search of scientific literature and databases has revealed no specific published ITC data for the binding of this compound to any biological target. Consequently, a detailed analysis of its experimental thermodynamic binding parameters cannot be provided at this time.
The absence of such data prevents the generation of specific data tables detailing the thermodynamic profile of this compound's interactions. Future research employing ITC would be necessary to elucidate the binding affinity and the enthalpic and entropic driving forces of this compound with its potential biological partners.
Future Research Directions and Unexplored Avenues for 3 2,4 Dichlorophenoxy Acetyl Amino Benzoic Acid
Development of Next-Generation Synthetic Methodologies
The synthesis of 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid conventionally involves the amidation of 3-aminobenzoic acid with a reactive form of 2,4-dichlorophenoxyacetic acid. While effective, future research could focus on developing more advanced and efficient synthetic strategies.
Table 1: Potential Next-Generation Synthetic Methodologies
| Methodology | Description | Potential Advantages |
| Biocatalytic Amide Bond Formation | Utilization of enzymes, such as amide bond synthetases (ABSs), to catalyze the coupling of 3-aminobenzoic acid and 2,4-dichlorophenoxyacetic acid. nih.gov | High enantioselectivity, mild reaction conditions, reduced waste, and environmentally friendly process. nih.gov |
| Flow Chemistry Synthesis | Continuous manufacturing process where reactants are pumped through a series of reactors. | Improved reaction control, enhanced safety for handling reactive intermediates, potential for high-throughput synthesis of derivatives, and easier scalability. |
| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to induce chemical reactions in the solid state. | Solvent-free or reduced-solvent conditions, potentially faster reaction times, and access to different polymorphs. |
| Umpolung Amide Synthesis (UmAS) | A strategy that reverses the polarity of the typical acyl donor, offering a convergent approach to amide synthesis. nih.gov | Avoidance of pre-activation of the carboxylic acid, potentially milder reaction conditions, and novel synthetic pathways for derivatives. nih.gov |
Further exploration into these methodologies could lead to more sustainable and cost-effective production of this compound and its analogs, facilitating broader research into its properties and applications.
Advanced Integration of Computational and Experimental Approaches in Molecular Design
The integration of computational modeling with experimental validation is a powerful tool in modern chemical research. For this compound, this synergistic approach can accelerate the discovery of new functionalities and applications.
Future research should employ a variety of computational techniques to predict the properties and potential activities of this molecule.
Table 2: Computational and Experimental Integration Strategies
| Computational Approach | Application to this compound | Experimental Validation |
| Molecular Docking and Dynamics | Predict binding affinities and modes of interaction with various biological targets, such as enzymes and receptors. This could help in identifying potential non-herbicidal activities. researchgate.netnih.govnih.gov | In vitro binding assays and enzymatic activity assays to confirm computational predictions. researchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to correlate structural features of derivatives with their biological activity, guiding the synthesis of more potent or selective compounds. | Synthesis and biological evaluation of a library of derivatives to validate and refine the QSAR models. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the molecule's drug-likeness and potential safety profile for non-herbicidal applications. | In vitro cell-based assays and in vivo animal studies to verify the predicted pharmacokinetic and toxicological profiles. |
| Density Functional Theory (DFT) Calculations | Investigate the electronic structure, reactivity, and spectroscopic properties of the molecule to understand its fundamental chemical behavior. mdpi.com | Spectroscopic analysis (NMR, IR, UV-Vis) and reactivity studies to corroborate theoretical calculations. mdpi.com |
By leveraging these integrated approaches, researchers can rationally design novel derivatives of this compound with tailored properties for specific applications.
Exploration of Novel Molecular Targets and Mechanisms of Action (Non-Clinical)
While the parent compound, 2,4-D, is known to act as a synthetic auxin in plants, the addition of the 3-aminobenzoic acid moiety could significantly alter the biological activity of this compound, potentially leading to interactions with novel molecular targets.
Future non-clinical research should focus on screening this compound against a wide array of biological targets to uncover new mechanisms of action.
Potential Areas of Investigation:
Enzyme Inhibition: Many substituted benzoic acid and phenoxyacetic acid derivatives have been shown to inhibit various enzymes. nih.gov Screening against panels of enzymes, such as proteases, kinases, and phosphatases, could reveal novel inhibitory activities.
Receptor Modulation: The structural features of the molecule may allow it to bind to and modulate the activity of various cellular receptors. For instance, some phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1). nih.gov
Antimicrobial Activity: The phenoxyacetic acid scaffold is present in some antimicrobial agents. jetir.org Investigating the potential antibacterial and antifungal properties of this compound could open new avenues for its application.
Anticancer Properties: Certain phenoxyacetamide derivatives have demonstrated cytotoxic effects against cancer cell lines. mdpi.com Evaluating the anti-proliferative activity of the target compound in various cancer cell models is a worthwhile area of exploration.
Role of this compound in Chemical Biology Research Tools
Chemical biology utilizes small molecules to study and manipulate biological systems. The unique structure of this compound makes it a candidate for development into a specialized research tool.
Potential Applications as a Chemical Probe:
Fluorescent Probes: Benzoic acid derivatives have been investigated for their fluorescent properties. mdpi.com Future research could explore the intrinsic fluorescence of this compound or its potential to be modified into a fluorescent probe for imaging specific cellular components or processes.
Affinity-Based Probes: If a specific biological target is identified (as discussed in section 7.3), the molecule could be functionalized with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) to create an affinity-based probe for target identification and validation studies.
Modulators of Protein-Protein Interactions: The relatively complex structure of the molecule could allow it to interfere with protein-protein interactions, a key area of interest in chemical biology.
Investigation of Degradation Pathways in Environmental or Bioremediation Contexts (If Applicable and Non-Toxicological)
Understanding the environmental fate of this compound is crucial, especially given that its parent compound is a widely used herbicide. Research in this area, focusing on non-toxicological aspects, could reveal pathways for its breakdown and potential for bioremediation.
Future Research Focus:
Microbial Degradation: While the degradation of 2,4-D is well-documented, the N-acetylated benzoic acid moiety in the target compound may alter its susceptibility to microbial breakdown. researchgate.net Studies should aim to isolate and characterize microbial consortia or individual bacterial and fungal strains capable of degrading this specific molecule. researchgate.net The degradation of related N-acyl anilines often proceeds via initial hydrolysis of the amide bond. asm.orgfrontiersin.org
Identification of Metabolites: Investigating the metabolic pathways will involve identifying the intermediate and final breakdown products. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Enzymatic Studies: Identifying the specific enzymes (e.g., amidases, dioxygenases) involved in the degradation process can provide insights into the molecular mechanisms of its breakdown and could be harnessed for bioremediation applications.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, moving beyond its relationship to a common herbicide and into new realms of chemical and biological discovery.
Q & A
Q. Basic Research Focus
- Enzyme inhibition assays : Use recombinant enzymes (e.g., cyclooxygenase-2) with IC₅₀ determination via spectrophotometry .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Advanced Consideration
Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing dichlorophenoxy with methoxy groups) and comparing bioactivity . Contradictory results (e.g., enhanced activity in triazole vs. triazine derivatives ) may arise from steric effects, necessitating molecular docking simulations to probe binding interactions .
How can researchers address discrepancies in reported spectral data or physical properties?
Basic Research Focus
Cross-validate data with multiple techniques:
- HPLC-MS for purity assessment (≥95%) .
- Elemental analysis to confirm empirical formulas .
Advanced Consideration
Divergent NMR shifts may stem from solvent polarity or crystallinity. For example, DMSO-d₆ vs. CDCl₃ can alter NH proton shifts by 0.5–1.0 ppm. Single-crystal X-ray diffraction is the gold standard for resolving structural ambiguities .
What strategies are effective for studying the environmental fate of this compound?
Q. Basic Research Focus
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS .
- Soil adsorption experiments : Use batch equilibration methods with HPLC quantification .
Advanced Consideration
Metabolite identification requires high-resolution mass spectrometry (HRMS) and comparison with synthetic standards. For example, dichlorophenoxy fragments may persist as recalcitrant intermediates .
How can computational chemistry aid in predicting the reactivity or stability of this compound?
Q. Advanced Research Focus
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* level) to predict electrophilic sites for acyl substitution .
- Molecular dynamics simulations : Model solvation effects in biological membranes to assess bioavailability .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic Research Focus
- Storage : Keep at –20°C in amber vials under desiccant (silica gel) to prevent hydrolysis of the amide bond .
- Handling : Use gloveboxes under N₂ for air-sensitive reactions (e.g., acyl chloride intermediates) .
How can researchers design analogs to explore SAR without compromising synthetic feasibility?
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